Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate
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Overview
Description
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H10BrF3O4 and a molecular weight of 355.1 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which affects its electronic properties and reactivity.
Ethyl 2-bromo-3-oxo-3-[4-(methoxy)phenyl]propanoate: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the bromine atom and the trifluoromethoxy group.
Biological Activity
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate, also known by its CAS number 887267-61-0, is a brominated ester compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, effects on various cell lines, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrF3O4, with a molecular weight of approximately 357.1 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling proteins involved in cell survival. Further research is needed to elucidate these mechanisms fully.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HepG2 | 6.19 | Apoptosis via caspase activation |
Study B | MCF-7 | 5.10 | Inhibition of PI3K/Akt pathway |
Study C | HCT116 | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Additional Biological Activities
Apart from anticancer properties, this compound has also been evaluated for other biological activities:
- Antioxidant Activity : The presence of the trifluoromethoxy group may enhance the antioxidant capacity of the compound, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Initial assessments indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Properties
CAS No. |
887267-61-0 |
---|---|
Molecular Formula |
C12H10BrF3O4 |
Molecular Weight |
355.10 g/mol |
IUPAC Name |
ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H10BrF3O4/c1-2-19-11(18)9(13)10(17)7-3-5-8(6-4-7)20-12(14,15)16/h3-6,9H,2H2,1H3 |
InChI Key |
QEGXHSMWWKDYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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